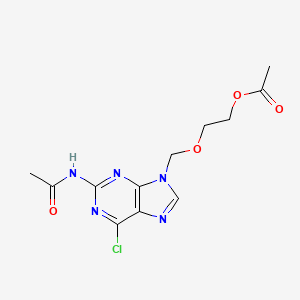![molecular formula C11H22N2O B13348229 3-Methyl-[1,4'-bipiperidin]-4-ol](/img/structure/B13348229.png)
3-Methyl-[1,4'-bipiperidin]-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-[1,4’-bipiperidin]-4-ol is an organic compound that belongs to the class of piperidines Piperidines are heterocyclic amines with a six-membered ring containing one nitrogen atom This compound is characterized by the presence of a methyl group at the 3-position and a hydroxyl group at the 4-position on the bipiperidine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-[1,4’-bipiperidin]-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpiperidine with a suitable oxidizing agent to introduce the hydroxyl group at the 4-position. The reaction conditions typically include the use of solvents such as toluene or acetonitrile and catalysts like palladium(II) acetate .
Industrial Production Methods
Industrial production of 3-Methyl-[1,4’-bipiperidin]-4-ol often involves large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactions and the use of advanced catalytic systems to optimize the reaction efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-[1,4’-bipiperidin]-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine ring.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-methyl-4-piperidone, while reduction can produce 3-methylpiperidine .
Aplicaciones Científicas De Investigación
3-Methyl-[1,4’-bipiperidin]-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-[1,4’-bipiperidin]-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1,4’-bipiperidin-3-ylmethanamine: Similar structure but with an amine group instead of a hydroxyl group.
4-(Hydroxymethyl)-1,3’-bipiperidin-1’-ylmethylphenoxyethanol: Contains additional functional groups that confer different chemical properties.
Uniqueness
3-Methyl-[1,4’-bipiperidin]-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a methyl and a hydroxyl group on the bipiperidine ring makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C11H22N2O |
|---|---|
Peso molecular |
198.31 g/mol |
Nombre IUPAC |
3-methyl-1-piperidin-4-ylpiperidin-4-ol |
InChI |
InChI=1S/C11H22N2O/c1-9-8-13(7-4-11(9)14)10-2-5-12-6-3-10/h9-12,14H,2-8H2,1H3 |
Clave InChI |
ONLOSJOHQLXWQP-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCC1O)C2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



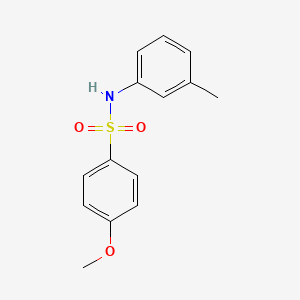
![4'-Isopropyl-[1,1'-biphenyl]-2-amine](/img/structure/B13348153.png)
![rel-1-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)-1-oxo-5,8,11-trioxa-2-azatridecan-13-oic acid](/img/structure/B13348157.png)
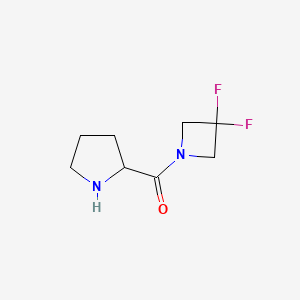
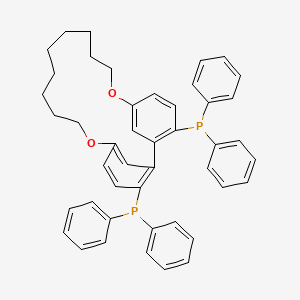
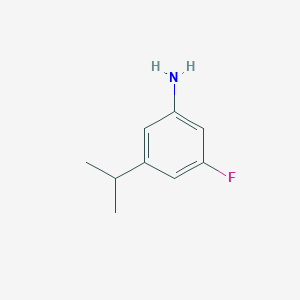
![tert-Butyl 4-(4-chlorothieno[3,2-d]pyrimidin-6-yl)piperidine-1-carboxylate](/img/structure/B13348179.png)

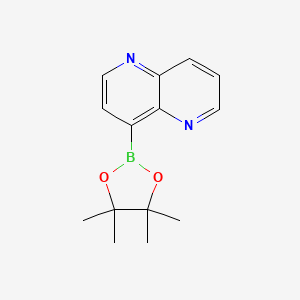
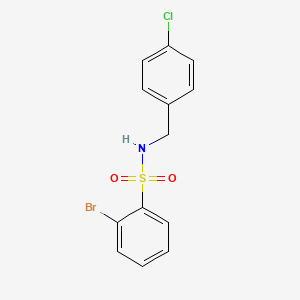
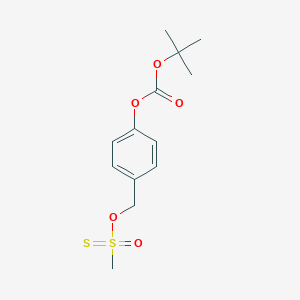
![5-amino-1-(3-chlorophenyl)-3a,7a-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13348220.png)
